molecular formula C21H15Cl2N3O2S B14932462 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B14932462
M. Wt: 444.3 g/mol
InChI Key: LZUBFDNJGOUGFD-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes dichlorophenyl, methylphenyl, thiazolyl, and oxazole groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzoyl chloride with 5-methylisoxazole-4-carboxylic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 4-(4-methylphenyl)-1,3-thiazol-2-amine under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are usually carried out under controlled temperatures and pH conditions.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

These differences contribute to the unique properties and applications of this compound.

Properties

Molecular Formula

C21H15Cl2N3O2S

Molecular Weight

444.3 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H15Cl2N3O2S/c1-11-6-8-13(9-7-11)16-10-29-21(24-16)25-20(27)17-12(2)28-26-19(17)18-14(22)4-3-5-15(18)23/h3-10H,1-2H3,(H,24,25,27)

InChI Key

LZUBFDNJGOUGFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C

Origin of Product

United States

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